molecular formula C19H17ClN2O4 B2490777 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421441-45-3

2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2490777
CAS No.: 1421441-45-3
M. Wt: 372.81
InChI Key: LWJSIPGPQZFRAN-UHFFFAOYSA-N
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Description

2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-Chlorophenoxyacetic Acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-ol: This intermediate is synthesized by reacting 4-chlorophenoxyacetic acid with propargylamine under suitable conditions.

    Coupling with Benzoyl Chloride: The final step involves coupling the intermediate with benzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
  • 4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid
  • 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid

Uniqueness

Compared to similar compounds, 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-[4-[[2-(4-chlorophenoxy)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-14-7-9-15(10-8-14)26-13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJSIPGPQZFRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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